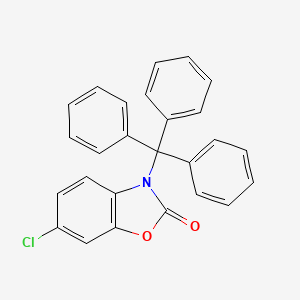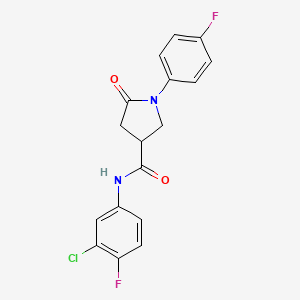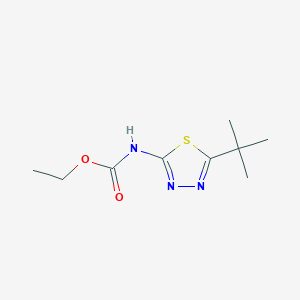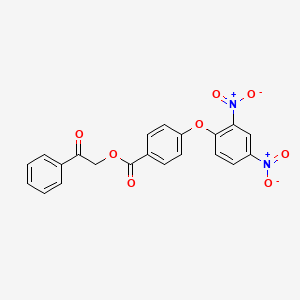
(2E)-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-3-phenylprop-2-enehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-3-PHENYLACRYLOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzisothiazole ring, a phenylacrylohydrazide moiety, and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-3-PHENYLACRYLOHYDRAZIDE typically involves the following steps:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Hydrazide Formation: The hydrazide moiety is introduced by reacting the benzisothiazole derivative with hydrazine or its derivatives.
Acrylohydrazide Formation: The final step involves the condensation of the hydrazide with an appropriate acrylate derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The phenyl ring and other positions on the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science: It could be used in the development of new materials with specific electronic or optical properties.
Biology
Drug Development:
Biochemical Research: Used as a probe or reagent in biochemical assays.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in treating various diseases.
Diagnostic Tools: May be used in diagnostic assays or imaging techniques.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Manufacturing: Used in the synthesis of other industrial chemicals or materials.
Mécanisme D'action
The mechanism of action of (2E)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-3-PHENYLACRYLOHYDRAZIDE would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole rings.
Hydrazides: Other hydrazide-containing compounds.
Acrylohydrazides: Compounds with similar acrylohydrazide moieties.
Uniqueness
The uniqueness of (2E)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-3-PHENYLACRYLOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C17H15N3O3S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(E)-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N'-methyl-3-phenylprop-2-enehydrazide |
InChI |
InChI=1S/C17H15N3O3S/c1-20(18-16(21)12-11-13-7-3-2-4-8-13)17-14-9-5-6-10-15(14)24(22,23)19-17/h2-12H,1H3,(H,18,21)/b12-11+ |
Clé InChI |
WSSGAJDOTPURPP-VAWYXSNFSA-N |
SMILES isomérique |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)/C=C/C3=CC=CC=C3 |
SMILES canonique |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B15011302.png)



![3-[[(E)-2-benzamido-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B15011340.png)
![3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B15011351.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15011352.png)
![4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B15011354.png)

![2-[({(E)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(diphenylmethyl)acetamide](/img/structure/B15011363.png)
![2,6-dibromo-4-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B15011365.png)

![1,4-bis{2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperazine](/img/structure/B15011385.png)
![N-benzyl-2-{[(Z)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15011386.png)
